8-(Dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 415.494 g/mol. This compound falls under the category of purine derivatives and is characterized by its unique structural features that include a dimethylamino group and a hydroxypropyl side chain.
This compound is classified as a purine derivative due to its structural similarity to purines, which are essential components of nucleic acids. The presence of functional groups such as dimethylamino and phenoxy further categorizes it within specific subclasses of bioactive molecules that may exhibit pharmaceutical properties .
The synthesis of 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common synthetic approaches include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the synthesis .
The molecular structure of 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using various structural formulas:
InChI=1S/C21H29N5O4/c1-6-9-22-20-23-18-17(19(28)25(5)21(29)24(18)4)26(20)11-15(27)12-30-16-8-7-13(2)14(3)10-16/h7-8,10,15,27H,6,9,11-12H2,1-5H3,(H,22,23)
CCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)N(C(=O)N2C)C
These representations provide insights into the connectivity and spatial arrangement of atoms within the molecule .
The compound's molecular weight is approximately 415.494 g/mol with a density that can vary based on its physical state (solid or solution). The detailed structural data aids in understanding its reactivity and interaction with biological targets.
The chemical reactivity of this compound can be analyzed through its potential interactions in biological systems. Key reactions may include:
Reactions involving this compound should be conducted under controlled laboratory conditions to prevent unwanted side reactions. Kinetic studies may be performed to determine reaction rates and mechanisms .
The mechanism by which 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its biological effects is likely related to its interaction with specific receptors or enzymes in target cells.
Data suggests that compounds with similar structures may act as inhibitors or modulators in biochemical pathways involving nucleotides or neurotransmitter systems. Understanding these interactions requires extensive pharmacological studies including binding affinity assays and cellular response evaluations .
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that this compound exhibits moderate lipophilicity which may influence its bioavailability and pharmacokinetic profiles .
8-(Dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in various scientific fields:
This compound represents an intriguing area for further research due to its complex structure and potential therapeutic implications .
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6